molecular formula C16H19N7 B12242812 4-Methyl-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine

4-Methyl-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12242812
M. Wt: 309.37 g/mol
InChI Key: HGBUESSLKHPLHR-UHFFFAOYSA-N
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Description

4-Methyl-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is a complex heterocyclic compound It features a pyrimidine core substituted with a piperazine ring, which is further connected to a methylimidazo[1,2-b]pyridazine moiety

Preparation Methods

The synthesis of 4-Methyl-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine involves multiple steps, typically starting with the preparation of the imidazo[1,2-b]pyridazine core. This can be achieved through cyclization reactions involving appropriate precursors. The piperazine ring is then introduced via nucleophilic substitution reactions. Finally, the pyrimidine core is constructed and functionalized to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .

Chemical Reactions Analysis

4-Methyl-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings, using reagents like alkyl halides or acyl chlorides.

    Cyclization: Intramolecular cyclization reactions can be employed to modify the imidazo[1,2-b]pyridazine moiety

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds include other imidazo[1,2-b]pyridazine derivatives and piperazine-substituted pyrimidines. Compared to these compounds, 4-Methyl-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity. Examples of similar compounds include:

Properties

Molecular Formula

C16H19N7

Molecular Weight

309.37 g/mol

IUPAC Name

2-methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]imidazo[1,2-b]pyridazine

InChI

InChI=1S/C16H19N7/c1-12-9-16(18-11-17-12)22-7-5-21(6-8-22)15-4-3-14-19-13(2)10-23(14)20-15/h3-4,9-11H,5-8H2,1-2H3

InChI Key

HGBUESSLKHPLHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=NN4C=C(N=C4C=C3)C

Origin of Product

United States

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